molecular formula C20H23N3O3S B2499351 N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide CAS No. 1251639-44-7

N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B2499351
CAS No.: 1251639-44-7
M. Wt: 385.48
InChI Key: WTVUQVUURZQHLM-UHFFFAOYSA-N
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Description

N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrrole moiety, and a dimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction, where the aromatic ring undergoes electrophilic substitution with an alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups on the aromatic ring or the thiazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting or modulating their activity.

    Pathways Involved: It can affect various biochemical pathways, including signal transduction, cell cycle regulation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,5-dimethoxyphenyl)methyl]-4-(methyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
  • N-[(2,5-dimethoxyphenyl)methyl]-4-(ethyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Uniqueness

N-[(2,5-dimethoxyphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-4-propan-2-yl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c1-13(2)17-18(27-20(22-17)23-9-5-6-10-23)19(24)21-12-14-11-15(25-3)7-8-16(14)26-4/h5-11,13H,12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVUQVUURZQHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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